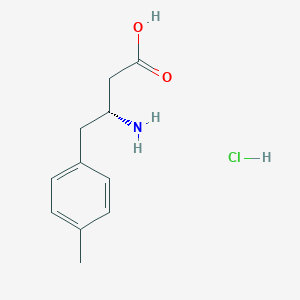

(R)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride

Übersicht

Beschreibung

®-3-Amino-4-(p-tolyl)butanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an amino group and a carboxylic acid group makes it a versatile building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(p-tolyl)butanoic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of ®-3-Amino-4-(p-tolyl)butanoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Amino-4-(p-tolyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base like pyridine or triethylamine.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

®-3-Amino-4-(p-tolyl)butanoic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: It can be incorporated into peptides and proteins to study their structure and function.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-3-Amino-4-(p-tolyl)butanoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in the active site of enzymes or binding pockets of receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.

4-(p-Tolyl)butanoic acid: Lacks the amino group, making it less versatile in chemical reactions.

3-Amino-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness

®-3-Amino-4-(p-tolyl)butanoic acid hydrochloride is unique due to its chiral nature and the presence of both an amino group and a carboxylic acid group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

(R)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride is a chiral amino acid derivative with significant biological activity. Its unique structure, which includes an amino group, a carboxylic acid group, and a p-tolyl group, allows it to interact selectively with various biological targets. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C11H16ClNO2

- Molecular Weight : 229.70 g/mol

- Structure : The compound features a chiral center, making it essential for studying stereochemistry and enantioselective reactions.

This compound functions primarily as a substrate or inhibitor for specific enzymes, influencing various biochemical pathways. Its chiral nature enables selective interactions with enantiomer-specific receptors and enzymes, leading to distinct biological effects. These interactions are crucial for its role in metabolic pathways and protein synthesis.

Biological Activities

-

Enzyme Interaction :

- The compound has been shown to act as both a substrate and an inhibitor for various enzymes, impacting metabolic processes. For instance, it can modulate enzyme activity related to neurotransmitter synthesis and degradation.

-

Neurotransmitter Modulation :

- Preliminary studies suggest that this compound may influence neurotransmitter release and uptake, indicating potential applications in treating neurological disorders.

-

Pharmacological Potential :

- The compound's ability to selectively engage with specific receptors enhances its relevance in pharmacological research, particularly concerning its therapeutic potential in conditions such as depression or anxiety disorders.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and biological activities of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-3-Amino-4-(p-tolyl)butanoic acid | Chiral amino acid with p-tolyl group | Selective enzyme interactions |

| (S)-3-Amino-4-(o-tolyl)butanoic acid | Chiral amino acid with o-tolyl group | Different binding profiles |

| 4-(p-Tolyl)glycine | Lacks amino group; simpler structure | Less complex than (R)-3-Amino-4-(p-tolyl)butanoic |

| 2-Aminobutyric Acid | Similar backbone but different side groups | Varies in functional properties |

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

- Research indicates that this compound can inhibit specific enzymes involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters in synaptic clefts, which may enhance mood and cognitive functions.

-

Therapeutic Applications :

- Investigations into the compound's effects on animal models of depression have shown promising results, where administration led to significant behavioral improvements indicative of antidepressant activity.

-

Synthesis and Characterization :

- The synthesis of this compound involves several steps that include the use of chiral reagents to ensure the desired enantiomer is produced. Characterization techniques such as NMR and mass spectrometry confirm the purity and identity of the synthesized compound.

Eigenschaften

IUPAC Name |

(3R)-3-amino-4-(4-methylphenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJTZKGPNYDSGW-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647451 | |

| Record name | (3R)-3-Amino-4-(4-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177839-85-9 | |

| Record name | (3R)-3-Amino-4-(4-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.